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Compound of Interest

N-Methyl-2-
Compound Name:
nitrobenzenesulfonamide

Cat. No.: B187476

An In-Depth Technical Guide to the Synthesis of N-Methyl-2-nitrobenzenesulfonamide from
2-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Methyl-2-
nitrobenzenesulfonamide, a valuable intermediate in organic synthesis. The primary method
detailed herein is the reaction of 2-nitrobenzenesulfonyl chloride with methylamine. This
reaction is a standard procedure for forming sulfonamides and is widely applicable.[1][2]

The 2-nitrobenzenesulfonyl (nosyl) group is significant in synthetic chemistry, often employed
as a protecting group for amines due to its facile cleavage under mild conditions.
Understanding its formation is crucial for its application in multi-step syntheses.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of N-
Methyl-2-nitrobenzenesulfonamide. The data is based on established protocols for similar
sulfonamide formations.[3]
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Parameter Value Unit Molar Ratio Notes
Reactants
2-
Nitrobenzenesulf  10.0 g 1.0 Limiting reagent.
onyl Chloride
45.1 mmol
A slight excess of
) the amine is
Methylamine
) 4.28 mL 1.1 used to ensure
(40% in H20)
complete
reaction.
49.6 mmol
Acts as a base to
Triethylamine 6.93 mL 1.1 neutralize the
HCI byproduct.
49.6 mmol
Solvent
Anhydrous
) conditions are
Dichloromethane
100 mL - recommended
(DCM) . .
for optimal yield.
[4]
Reaction
Conditions
Initial cooling
controls the
Temperature Oto 25 °C - ]
exothermic
reaction.
Reaction Time 2-4 hours - Progress can be

monitored by

Thin Layer
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Chromatography
(TLC).[4]
Product
N-Methyl-2- . .
) Theoretical yield
nitrobenzenesulf  ~9.4 g - .
. is9.75 g.
onamide
Yield
_ Before
Crude Yield ~95 % - e
purification.
After
Purified Yield 85-90 % -

recrystallization.

Experimental Protocol

This protocol is adapted from a verified procedure for the synthesis of a similar 2-
nitrobenzenesulfonamide.[3]

Materials:

o 2-Nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol)

o Methylamine (40% solution in water, 4.28 mL, 49.6 mmol)
e Triethylamine (6.93 mL, 49.6 mmol)

e Dichloromethane (DCM), anhydrous (100 mL)[4]

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCO3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
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o Ethyl acetate
e Hexane
Procedure:

e Reaction Setup: A 250-mL, two-necked, round-bottomed flask is equipped with a magnetic
stirring bar and a nitrogen gas inlet. The flask is charged with 2-nitrobenzenesulfonyl chloride
(10.0 g, 45.1 mmol) and anhydrous dichloromethane (100 mL).

o Addition of Reagents: The resulting mixture is stirred and cooled in an ice-water bath to 0 °C.
Triethylamine (6.93 mL, 49.6 mmol) is added, followed by the dropwise addition of the
agueous methylamine solution (4.28 mL, 49.6 mmol) over 5-10 minutes, ensuring the
temperature remains below 10 °C.

» Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is
allowed to warm to room temperature. The mixture is stirred for 2-4 hours. The reaction
progress should be monitored by TLC.[4]

o Work-up: Upon completion, the reaction is quenched by adding 50 mL of water. The mixture
is transferred to a separatory funnel, and the organic layer is separated.

e Washing: The organic layer is washed sequentially with 1 M HCI (2 x 50 mL), saturated
NaHCOs solution (1 x 50 mL), and brine (1 x 50 mL).[4][5] This washing sequence removes
excess amine, triethylamine hydrochloride, and any remaining acidic or basic impurities.

e Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,
filtered, and the solvent is removed under reduced pressure using a rotary evaporator to
yield the crude product.[3][4]

 Purification: The crude N-Methyl-2-nitrobenzenesulfonamide can be purified by
recrystallization. The crude solid is dissolved in a minimal amount of hot ethyl acetate and
then hexane is added until turbidity is observed. Cooling the solution will afford the purified
product as crystals.[3] The crystals are collected by filtration, washed with cold hexane, and
dried under vacuum.

Mandatory Visualization
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The following diagrams illustrate the key chemical transformation and a generalized workflow
for the synthesis.
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Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of N-Methyl-2-nitrobenzenesulfonamide.
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Caption: Generalized experimental workflow for the synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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